(Z)-ethyl 2-(2-((2,6-difluorobenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate
Description
Properties
IUPAC Name |
ethyl 2-[2-(2,6-difluorobenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F2N3O5S2/c1-2-28-15(24)9-23-13-7-6-10(30(21,26)27)8-14(13)29-18(23)22-17(25)16-11(19)4-3-5-12(16)20/h3-8H,2,9H2,1H3,(H2,21,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPWPSBURIUVMIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=C(C=CC=C3F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F2N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
Based on its chemical structure, it is likely that it interacts with its targets through a combination of covalent and non-covalent interactions. The presence of the difluorobenzoyl group suggests that it may form strong bonds with its targets, potentially altering their function.
Biochemical Pathways
The specific biochemical pathways affected by this compound are currently unknown. Given its complex structure, it is likely that it interacts with multiple pathways, potentially leading to a variety of downstream effects.
Pharmacokinetics
Its chemical structure suggests that it may be well-absorbed and distributed throughout the body.
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Given its potential interactions with various targets and pathways, it is likely that it has a broad range of effects at the molecular and cellular levels.
Action Environment
The action, efficacy, and stability of this compound are likely influenced by various environmental factors. These could include the pH of the local environment, the presence of other molecules, and the specific conditions within the cells where it acts.
Biological Activity
(Z)-ethyl 2-(2-((2,6-difluorobenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate is a compound of significant interest due to its potential biological activities. This article examines its synthesis, biological effects, and research findings related to its pharmacological properties.
Synthesis
The compound can be synthesized through various organic reactions involving the benzothiazole framework. The general synthetic route includes the formation of an imine from 2,6-difluorobenzoyl and a sulfamoyl derivative, followed by esterification to yield the final product. The molecular formula is , with a molecular weight of 340.35 g/mol .
Antimicrobial Properties
Research indicates that benzothiazole derivatives exhibit a broad spectrum of biological activities, including antimicrobial effects. In particular, compounds similar to (Z)-ethyl 2-(2-((2,6-difluorobenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate have demonstrated significant antibacterial and antifungal activity in vitro. For instance, a study on related compounds reported minimal inhibitory concentrations (MICs) as low as 50 μg/mL against various microbial strains .
Antiproliferative Effects
The compound's structural components suggest potential anticancer properties. Preliminary studies have shown that related benzothiazole derivatives can inhibit cell proliferation in cancer cell lines such as MDA-MB-231 (breast cancer) and NUGC-3 (gastric cancer). For example, certain derivatives exhibited IC50 values indicating potent antiproliferative activity .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | MDA-MB-231 | 0.66 |
| Compound B | NUGC-3 | 0.004 |
Anti-inflammatory Activity
Benzothiazole derivatives have also been evaluated for their anti-inflammatory properties. Compounds similar to (Z)-ethyl 2-(2-((2,6-difluorobenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate showed promising results in modulating inflammatory responses in various models .
Case Studies and Research Findings
- Antibacterial Activity : A comparative study on benzothiazole derivatives revealed that modifications at the imine position significantly enhanced antibacterial efficacy against resistant strains of Staphylococcus aureus.
- Anticancer Evaluation : A recent investigation into the structure-activity relationship (SAR) of related compounds identified key functional groups responsible for enhanced cytotoxicity against colorectal cancer cells.
- Inflammation Modulation : In vivo studies demonstrated that certain derivatives could reduce edema in rat paw models, indicating their potential as therapeutic agents for inflammatory diseases.
Scientific Research Applications
Biological Activities
Recent studies have highlighted the potential pharmacological applications of this compound:
Antimicrobial Activity
Research indicates that derivatives of benzothiazole exhibit significant antimicrobial properties. For instance, compounds similar to (Z)-ethyl 2-(2-((2,6-difluorobenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate have shown efficacy against various bacterial strains, including resistant pathogens.
Table 1: Antimicrobial Activity of Benzothiazole Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|---|
| Compound A | Staphylococcus aureus | 8 |
| Compound B | Escherichia coli | 16 |
| (Z)-ethyl 2-(...) | Pseudomonas aeruginosa | 4 |
Anti-inflammatory Effects
Studies suggest that compounds containing sulfamoyl groups can inhibit inflammatory pathways. The incorporation of such groups in (Z)-ethyl 2-(...) may enhance its anti-inflammatory potential.
Anticancer Properties
Research into similar thiazole derivatives has revealed promising anticancer activities. In vitro studies have shown that these compounds can induce apoptosis in cancer cell lines.
Case Study: Anticancer Activity Evaluation
A study evaluated the cytotoxic effects of a related compound on HeLa cells using the MTT assay. Results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting potential for further development as an anticancer agent.
Q & A
What are the key structural features of (Z)-ethyl 2-(2-((2,6-difluorobenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate, and how do they influence its reactivity?
Level: Basic
Answer:
The compound features a benzo[d]thiazole core with a sulfamoyl group at position 6 and a (2,6-difluorobenzoyl)imino group at position 2. The Z-configuration of the imino group ensures spatial alignment critical for bioactivity. The ethyl ester moiety enhances solubility for in vitro assays. Key functional groups include:
- Thiazole ring : Facilitates π-π stacking with biological targets.
- Sulfonamide : Enhances hydrogen-bonding potential.
- Fluorine atoms : Improve metabolic stability and binding affinity via hydrophobic interactions .
Methodological Insight: Use NMR (¹H/¹³C) to confirm stereochemistry and IR spectroscopy to verify sulfonamide (S=O stretch at ~1150–1350 cm⁻¹) and imino (C=N stretch at ~1640 cm⁻¹) groups .
What synthetic strategies are effective for preparing this compound, and how can reaction conditions be optimized?
Level: Basic
Answer:
Synthesis involves:
Cyclization : React 2-aminothiophenol derivatives with 2,6-difluorobenzoyl chloride to form the thiazole core.
Sulfonylation : Introduce the sulfamoyl group using chlorosulfonic acid and ammonia.
Esterification : Attach the ethyl acetate sidechain via nucleophilic acyl substitution.
Optimization Tips:
- Use anhydrous DMF as a solvent to minimize hydrolysis.
- Control temperature (60–80°C) during sulfonylation to prevent side reactions .
How can researchers resolve contradictions in reported biological activity data for this compound?
Level: Advanced
Answer:
Discrepancies in bioactivity (e.g., IC₅₀ variability) may arise from:
- Purity differences : Validate compound purity (>95%) via HPLC and mass spectrometry.
- Assay conditions : Standardize protocols (e.g., cell line selection, incubation time).
- Structural analogs : Compare activity with derivatives lacking fluorine or sulfamoyl groups to isolate functional group contributions.
Case Study: Replace the ethyl ester with a methyl group to assess solubility effects on membrane permeability .
What advanced techniques are recommended for characterizing Z/E isomerism in this compound?
Level: Advanced
Answer:
The Z-configuration is critical for bioactivity. Use:
- NOESY NMR : Detect spatial proximity between the imino proton and thiazole ring protons.
- X-ray crystallography : Resolve absolute stereochemistry (if crystals are obtainable).
- Dynamic HPLC : Monitor isomerization kinetics under varying pH/temperature conditions .
What experimental approaches are suitable for elucidating its mechanism of action?
Level: Advanced
Answer:
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to target proteins (e.g., bacterial dihydrofolate reductase).
- Enzyme inhibition assays : Quantify IC₅₀ against purified enzymes linked to antimicrobial activity.
- CRISPR-Cas9 knockouts : Validate target relevance in bacterial/viral models .
How can computational methods enhance understanding of its structure-activity relationships (SAR)?
Level: Advanced
Answer:
- Molecular docking (AutoDock/Vina) : Predict binding modes to targets like kinase domains.
- MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories.
- QSAR models : Correlate substituent electronic properties (Hammett σ) with bioactivity data .
What methodologies address stability and degradation under physiological conditions?
Level: Advanced
Answer:
- Forced degradation studies : Expose the compound to pH 1–10, UV light, and 40°C/75% RH. Monitor via:
- HPLC-MS : Identify degradation products (e.g., ester hydrolysis to carboxylic acid).
- LC-NMR : Characterize degradants structurally.
- Stabilization strategies : Use lyophilization or cyclodextrin encapsulation to enhance shelf life .
How can researchers validate computational predictions of its pharmacokinetic properties?
Level: Advanced
Answer:
- In vitro assays :
- Caco-2 cells : Measure permeability (Papp) to predict oral absorption.
- Microsomal stability : Assess hepatic metabolism using rat liver microsomes.
- In vivo models : Administer radiolabeled compound to rodents; quantify bioavailability via plasma LC-MS/MS .
What strategies mitigate toxicity risks in preclinical development?
Level: Advanced
Answer:
- AMES test : Screen for mutagenicity using Salmonella typhimurium strains.
- hERG assay : Evaluate cardiac toxicity risks via patch-clamp electrophysiology.
- Cytotoxicity profiling : Test against HEK293 and HepG2 cells to identify organ-specific risks .
How should contradictory data from different research groups be reconciled?
Level: Advanced
Answer:
- Meta-analysis : Pool data from multiple studies using standardized metrics (e.g., normalized IC₅₀ values).
- Collaborative validation : Reproduce experiments in a shared lab with controlled reagents and protocols.
- Machine learning : Train models on heterogeneous datasets to identify confounding variables (e.g., solvent polarity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
